methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate
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Overview
Description
Methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate is a complex organic compound that features a trifluoromethyl group, an imidazo[4,5-b]pyridine core, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions . The final step involves esterification to form the benzoate ester, typically using methanol and a suitable acid catalyst .
Chemical Reactions Analysis
Methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The imidazo[4,5-b]pyridine core can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds to methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate include:
Trifluoromethylated imidazoles: These compounds share the trifluoromethyl group and imidazole core, but differ in their substitution patterns and functional groups.
Benzimidazoles: These compounds have a similar core structure but lack the trifluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine core, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H16F3N3O3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 4-[5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-20(29)13-7-5-12(6-8-13)16-10-17(28)26-19-18(16)27(11-25-19)15-4-2-3-14(9-15)21(22,23)24/h2-9,11,16H,10H2,1H3,(H,26,28) |
InChI Key |
JQYIUDWOWKUQOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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